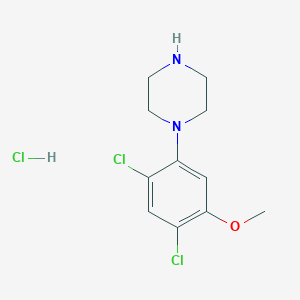
5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole is an organic compound with the molecular formula C7H7F5N2O. This compound is characterized by the presence of a pyrazole ring substituted with difluoromethoxy, dimethyl, and trifluoromethyl groups. It is a white solid that is soluble in organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
The synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole typically involves organic synthesis reactions. One common method involves the reaction of 1-methyl-3-trifluoromethyl-4-chloromethyl-5-difluoromethoxy-1H-pyrazole with suitable reagents under controlled conditions . The reaction conditions often include the use of bases and solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets and pathways. For instance, in herbicidal applications, it inhibits several fatty acid elongation steps necessary for shoot formation and cell proliferation in plants. This interference with new plant growth occurs at the apical meristem and the coleoptile[7][7].
Comparaison Avec Des Composés Similaires
5-Difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole can be compared with other similar compounds such as:
3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole: This compound shares a similar pyrazole structure but has different substituents, leading to variations in chemical properties and applications.
1-Methyl-3-(trifluoromethyl)-4-(chloromethyl)-5-(difluoromethoxy)-1H-pyrazole: This compound is a precursor in the synthesis of 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole and has distinct reactivity due to the presence of a chloromethyl group.
Propriétés
Formule moléculaire |
C7H7F5N2O |
|---|---|
Poids moléculaire |
230.14 g/mol |
Nom IUPAC |
5-(difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H7F5N2O/c1-3-4(7(10,11)12)13-14(2)5(3)15-6(8)9/h6H,1-2H3 |
Clé InChI |
AGXPLJDEOKTGGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C(F)(F)F)C)OC(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Amino)ethylthio]imidazo[1,2-a]pyridine](/img/structure/B8557765.png)
![2-ethyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8557772.png)


![6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8557796.png)




![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B8557830.png)

![4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol](/img/structure/B8557845.png)
![5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B8557847.png)
